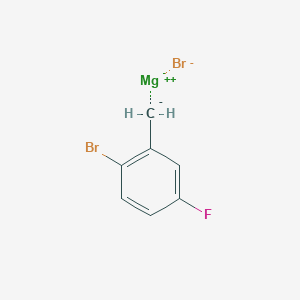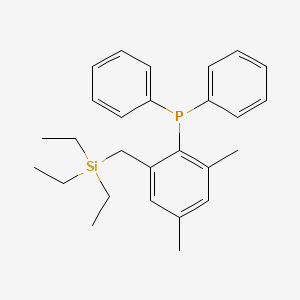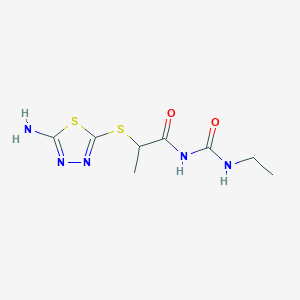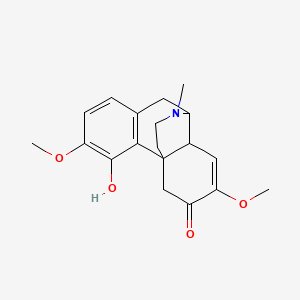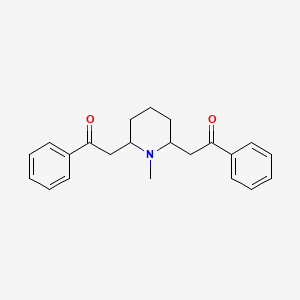
(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol is a chemical compound with the molecular formula C11H13ClO2S and a molecular weight of 244.74 g/mol . This compound features an oxetane ring, a chlorophenyl group, and a thioether linkage, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol typically involves the reaction of 2-chlorobenzenethiol with an oxetane derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the oxetane ring.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, modified oxetane derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol involves its interaction with specific molecular targets. The compound’s thioether and oxetane groups allow it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also contribute to its binding affinity and specificity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(((2-Bromophenyl)thio)methyl)oxetan-3-yl)methanol
- (3-(((2-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol
- (3-(((2-Methylphenyl)thio)methyl)oxetan-3-yl)methanol
Uniqueness
(3-(((2-Chlorophenyl)thio)methyl)oxetan-3-yl)methanol is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The oxetane ring also imparts distinct chemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H13ClO2S |
|---|---|
Poids moléculaire |
244.74 g/mol |
Nom IUPAC |
[3-[(2-chlorophenyl)sulfanylmethyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C11H13ClO2S/c12-9-3-1-2-4-10(9)15-8-11(5-13)6-14-7-11/h1-4,13H,5-8H2 |
Clé InChI |
KDAKYQASXRRMJD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(CO)CSC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


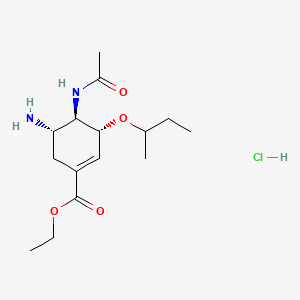

![3-(Furan-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14890761.png)
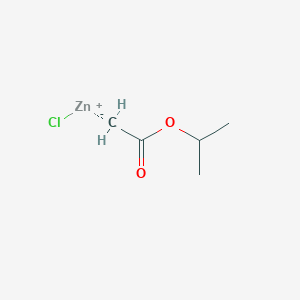
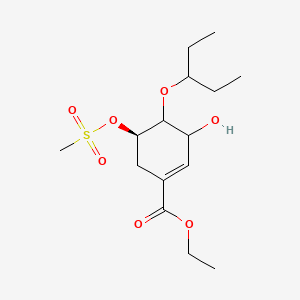
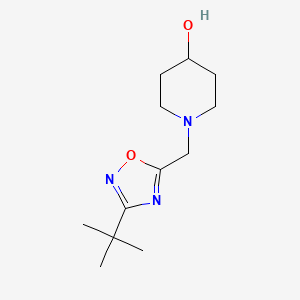
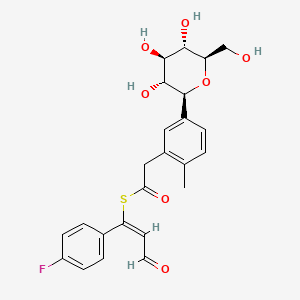
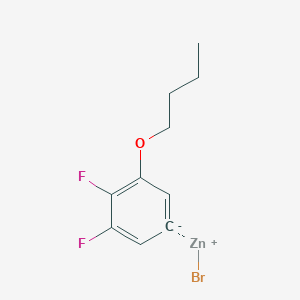
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
